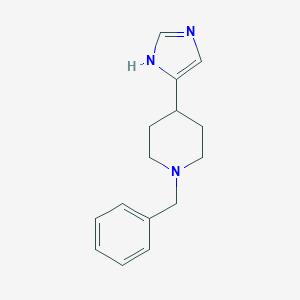

1-benzyl-4-(1H-imidazol-5-yl)piperidine

Descripción general

Descripción

1-benzyl-4-(1H-imidazol-5-yl)piperidine is a compound that features a piperidine ring substituted with a benzyl group and an imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(1H-imidazol-5-yl)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild reaction conditions.

Coupling of the Imidazole and Piperidine Rings: The final step involves coupling the imidazole ring with the piperidine ring, which can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

1-benzyl-4-(1H-imidazol-5-yl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the imidazole or piperidine rings.

Substitution: The benzyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Aplicaciones Científicas De Investigación

The compound 1-benzyl-4-(1H-imidazol-5-yl)piperidine , with the CAS number 106243-25-8, is a piperidine derivative that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores its applications in scientific research, highlighting its significance in medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological receptors, including:

- Antidepressant Activity : Research indicates that derivatives of piperidine can exhibit antidepressant effects. The imidazole ring may enhance binding affinity to serotonin receptors, which are crucial in mood regulation.

- Anticancer Properties : Some studies have suggested that compounds containing imidazole and piperidine structures can inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression.

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological studies. It may influence dopamine and serotonin pathways, potentially leading to applications in treating neurological disorders such as:

- Anxiety Disorders

- Schizophrenia

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science, particularly in the development of:

- Conductive Polymers : The imidazole group can participate in π-stacking interactions, which are beneficial for creating conductive polymer materials.

- Sensors : Its unique electronic properties may enable the development of sensors for detecting specific biomolecules or environmental changes.

Case Study 1: Antidepressant Effects

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their ability to inhibit the reuptake of serotonin and norepinephrine. Results indicated that certain modifications to the piperidine structure enhanced their efficacy compared to existing antidepressants .

Case Study 2: Anticancer Activity

A research article in Cancer Research detailed the synthesis of several analogs of this compound. The study demonstrated that one particular analog exhibited significant cytotoxicity against various cancer cell lines, suggesting that further development could lead to new anticancer therapies .

Case Study 3: Material Applications

Research published in Advanced Materials explored the use of this compound in creating conductive polymers. The study highlighted how the compound's structure facilitated electron mobility, making it suitable for applications in organic electronics .

Mecanismo De Acción

The mechanism of action of 1-benzyl-4-(1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring is known to interact with various biological targets, including histamine receptors and enzymes involved in metabolic pathways . The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets.

Comparación Con Compuestos Similares

Similar Compounds

1-benzyl-4-(1H-imidazol-1-yl)piperidine: Similar structure but with the imidazole ring at a different position.

1-benzyl-4-(1H-benzimidazol-5-yl)piperidine: Contains a benzimidazole ring instead of an imidazole ring.

1-benzyl-4-(1H-pyrazol-5-yl)piperidine: Contains a pyrazole ring instead of an imidazole ring.

Uniqueness

1-benzyl-4-(1H-imidazol-5-yl)piperidine is unique due to the specific positioning of the imidazole ring, which may confer distinct biological activities and binding properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

1-benzyl-4-(1H-imidazol-5-yl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and neuroprotective therapies. This article explores the synthesis, biological evaluations, and therapeutic implications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a piperidine ring substituted with a benzyl group and an imidazole moiety. Its structure is pivotal for its interaction with biological targets.

Antiviral Properties

Research indicates that compounds containing the benzylpiperidine structure exhibit significant antiviral activity. For instance, derivatives of piperidine have been evaluated against various viruses, including coronaviruses. A study highlighted that specific modifications to the benzyl moiety can enhance antiviral efficacy against human coronavirus 229E (HCoV-229E) and SARS-CoV-2. The presence of the benzyl substituent was crucial for maintaining activity, as its replacement led to a notable decrease in efficacy .

Table 1: Antiviral Activity of Piperidine Derivatives

| Compound | Virus Target | EC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCoV-229E | 3.9 | |

| Benzyl derivative (modified) | SARS-CoV-2 | 5.2 | |

| Other piperidine derivatives | Various viruses | Varies |

Neuroprotective Effects

In addition to antiviral properties, this compound has shown potential in neuroprotection. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Some studies report that modifications in the piperidine structure can enhance AChE inhibitory activity, suggesting a possible therapeutic role in cognitive disorders .

Table 2: Acetylcholinesterase Inhibition Activity

Case Study 1: Antiviral Screening

A study conducted on various piperidine derivatives demonstrated that those with specific substitutions on the benzyl group exhibited up to three-log reductions in viral load in cell cultures infected with coronaviruses. The compound's effectiveness was comparable to established antiviral agents like remdesivir, indicating its potential as a new antiviral candidate .

Case Study 2: Neuroprotective Evaluation

In another investigation focusing on neuroprotective properties, compounds similar to this compound were tested for their ability to inhibit AChE and protect against β-amyloid aggregation. The results indicated that certain derivatives significantly reduced AChE activity and showed promise as therapeutic agents for Alzheimer's disease .

Propiedades

IUPAC Name |

1-benzyl-4-(1H-imidazol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-2-4-13(5-3-1)11-18-8-6-14(7-9-18)15-10-16-12-17-15/h1-5,10,12,14H,6-9,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZMQJXQJKJWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CN=CN2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547851 | |

| Record name | 1-Benzyl-4-(1H-imidazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106243-25-8 | |

| Record name | 1-Benzyl-4-(1H-imidazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.